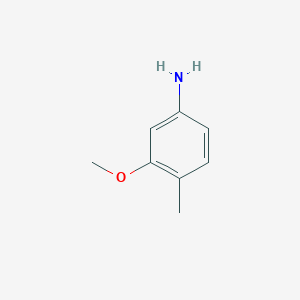

3-Methoxy-4-methylaniline

描述

Historical Perspective and Early Research Significance

The study of anilines dates back to the 19th century, and the synthesis of its various derivatives has been a fundamental aspect of organic chemistry. Historically, a common and established method for preparing substituted anilines has been the reduction of the corresponding nitroaromatic compounds. wikipedia.org For 3-Methoxy-4-methylaniline, this involves the reduction of 2-methoxy-4-nitrotoluene.

One of the classic methods employed for such transformations is the Béchamp reduction, which traditionally uses iron filings in the presence of an acid like hydrochloric acid. This method was instrumental in the early synthesis of many aromatic amines. The first total synthesis of the pyrano[3,2-a]carbazole alkaloid Clausenalansine A, for instance, utilized this compound that was prepared via a Béchamp reduction of 2-methoxy-4-nitrotoluene, highlighting the continued utility of this historical reaction in modern synthetic campaigns. thieme-connect.com

Current Research Landscape and Emerging Trends Pertaining to this compound

In contemporary research, this compound continues to be employed as a crucial intermediate in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amine and an activated aromatic ring, allows for diverse reactivity.

A significant recent application is its role as a key starting material in the multi-step total synthesis of natural products. For example, in the synthesis of the alkaloid Clausenalansine A, this compound was coupled with a protected p-bromophenol derivative using a palladium-catalyzed Buchwald-Hartwig amination reaction. thieme-connect.com This specific cross-coupling reaction is a powerful modern tool for forming carbon-nitrogen bonds, and the use of this compound in this context underscores its relevance in advanced organic synthesis.

Beyond complex synthesis, the compound serves as a precursor for various heterocyclic structures. It is used to produce 8-methoxy-7-methylalloxazine, a reaction that requires solvents like ethanol (B145695) and water. fishersci.se Such applications demonstrate its steady, albeit specialized, role in academic and industrial chemical research.

Broader Chemical and Biological Relevance of Substituted Anilines in Research

The significance of this compound is best understood within the broader context of its chemical class, the substituted anilines. These compounds are foundational in numerous areas of chemical science.

Aromatic amines are among the most versatile building blocks in organic synthesis. galchimia.com Their utility stems from the reactivity of the amino group and the aromatic ring. Classically, the diazotization of anilines to form diazonium salts allows for a wide array of subsequent transformations via Sandmeyer-type reactions, enabling the introduction of halides, cyano groups, and hydroxyl groups. wikipedia.org

In modern synthetic chemistry, substituted anilines are pivotal reactants in metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has become a go-to method for constructing aryl C-N bonds from aryl halides or triflates and amines. wikipedia.orgjkchemical.comrug.nl Similarly, the Chan-Lam coupling, which typically uses copper catalysts, allows for the formation of C-N bonds from arylboronic acids and amines, often under milder, aerobic conditions. organic-chemistry.orgacs.orgnih.gov Recent advancements have even led to gold-catalyzed three-component reactions and molybdenum-catalyzed transformations to generate highly substituted anilines, demonstrating the continuous evolution of synthetic methodologies centered around this compound class. rsc.orgresearchgate.net

Substituted anilines are ubiquitous structural motifs in medicinal chemistry and are found in a vast number of pharmaceuticals. nih.gov They are key components in drugs across various therapeutic areas, including antimicrobials, anti-inflammatory agents, and oncology treatments. wikipedia.orgsci-hub.se The aniline (B41778) moiety can serve as a critical pharmacophore, engaging in key hydrogen bonding or other interactions with biological targets.

However, the presence of an aniline group in a drug candidate also presents challenges. Anilines are often susceptible to metabolic oxidation by cytochrome P450 enzymes in the liver. This bioactivation can lead to the formation of reactive metabolites, such as nitrosoarenes, which can be a source of toxicity. uobasrah.edu.iq Consequently, a significant area of research in pharmaceutical development is dedicated to designing aniline derivatives with improved metabolic stability or creating bioisosteres that mimic the aniline function without its metabolic liabilities.

The field of materials science has extensively utilized aniline and its derivatives, most notably for the creation of conducting polymers. sci-hub.se Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, tunable conductivity, and rich electrochemical properties. nih.gov

PANI and its composites are being developed for a wide range of applications:

Organic Electronics : As a semiconductor, PANI is used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. polymer-search.comnih.gov Its compatibility with flexible substrates makes it ideal for next-generation wearable and flexible electronic devices. rsc.org

Energy Storage : In supercapacitors and batteries, polyaniline serves as an electrode material, providing high surface area and conductivity that enhance charge storage capabilities. uobasrah.edu.iqpolymer-search.com

Electromagnetic Shielding : PANI-based composites are effective at absorbing and shielding against electromagnetic radiation, which is crucial for ensuring the electromagnetic compatibility (EMC) of electronic devices. mdpi.com

Sensors : The conductivity of polyaniline is sensitive to its environment, such as changes in pH or exposure to various gases like ammonia. This property is exploited in the design of chemical sensors. rsc.orgrsc.org

Research in this area focuses on modifying aniline monomers and developing composites to fine-tune the resulting polymer's morphology, solubility, and electrical properties for specific technological applications. rsc.orgnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methoxy-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONADZNBSLRAJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Record name | O-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024855 | |

| Record name | 3-Methoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-cresidine is a brown chunky solid. (NTP, 1992) | |

| Record name | O-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

482 to 486 °F at 760 mmHg (NTP, 1992) | |

| Record name | O-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | O-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 59 °F (NTP, 1992) | |

| Record name | O-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

16452-01-0 | |

| Record name | O-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methoxy-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16452-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cresidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016452010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-4-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-4-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V82SCC5X3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

124 to 129 °F (NTP, 1992) | |

| Record name | O-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Reaction Pathways of 3 Methoxy 4 Methylaniline

Established Synthetic Routes for 3-Methoxy-4-methylaniline

The synthesis of this compound can be achieved through several well-documented chemical pathways, ranging from the reduction of nitro compounds to substitutions on phenol (B47542) derivatives.

Hydrogenation of 1-Methoxy-2-methyl-4-nitrobenzene

A primary and efficient method for synthesizing this compound is through the catalytic hydrogenation of its corresponding nitroaromatic precursor, 1-Methoxy-2-methyl-4-nitrobenzene. ontosight.aichemicalbook.com This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂).

A common procedure utilizes a palladium on activated carbon (Pd/C) catalyst. chemicalbook.com In a typical setup, 1-Methoxy-2-methyl-4-nitrobenzene is dissolved in a solvent such as methanol (B129727). chemicalbook.com The reaction proceeds under a hydrogen atmosphere at room temperature for approximately 16 hours. chemicalbook.com This method is highly effective, reportedly achieving a quantitative yield of 100%. chemicalbook.com The final product is isolated after filtering the catalyst and evaporating the solvent. chemicalbook.com The use of ruthenium-based catalysts in similar nitroarene reductions has also been explored, often employing formic acid as a hydrogen source. oup.com

| Parameter | Details | Source(s) |

| Starting Material | 1-Methoxy-2-methyl-4-nitrobenzene | chemicalbook.com |

| Catalyst | 10% Palladium on activated carbon (Pd/C) | chemicalbook.com |

| Solvent | Methanol | chemicalbook.com |

| Reagent | Hydrogen (H₂) | chemicalbook.com |

| Temperature | Room Temperature | chemicalbook.com |

| Pressure | 1 atm | chemicalbook.com |

| Reaction Time | 16 hours | chemicalbook.com |

| Yield | 100% | chemicalbook.com |

Synthesis from 6-Bromo-o-cresol

Preparation via Electrophilic Substitution with 2-Methoxy-substituted Iron Complex

An elegant method for preparing this compound involves an electrophilic substitution reaction utilizing an organometallic iron complex. thermofisher.comthermofisher.com This strategy employs tricarbonyliron-complexed η⁵-cyclohexadienylium cations as mild electrophiles for aromatic substitution on highly donor-substituted arylamines. uwindsor.ca

The reaction of an arylamine where the para-position is blocked, such as p-toluidine (B81030) (4-methylaniline), with an iron-complexed cation proceeds with high regioselectivity. uwindsor.ca The electrophilic substitution occurs at the position ortho to the amino group. uwindsor.ca Specifically, using a 2-methoxy-substituted iron complex allows for controlled substitution. thermofisher.comuwindsor.ca The process is followed by an oxidative cyclization, which results in the formation of the desired aniline (B41778) derivative with concomitant aromatization of the iron complex. thermofisher.com This organometallic approach is particularly useful as it allows C-C bond formation under mild conditions, which is often a challenge with classical electrophilic aromatic substitution methods on electron-rich arylamines. uwindsor.ca

Direct Synthesis from Phenols

Recent advancements have enabled the direct synthesis of anilines from phenols, bypassing the need for pre-functionalized nitro or halogenated precursors. rsc.orgescholarship.org One prominent method is an ipso-oxidative aromatic substitution ((i)SOAr) process. escholarship.org

This one-pot synthesis utilizes phenyliodine(III) diacetate (PIDA) to oxidize a phenol in methanol, forming a quinone monoketal intermediate. rsc.orgescholarship.org This intermediate then reacts with an amine source, such as ethyl glycinate (B8599266) hydrochloride, in the presence of a base like triethylamine. rsc.org The reaction proceeds at a moderate temperature (e.g., 40 °C) to furnish the corresponding aniline. rsc.org This method is tolerant of various substituents on the phenol ring. escholarship.org For phenols with an alkyl group at the 4-position, this reaction can produce the desired aniline, although regioisomeric byproducts from ortho-methoxylation can sometimes form. escholarship.org

Another approach involves a deoxygenative N-centered radical substitution. scispace.com This metal-free method converts phenols to N-aryl amides, which can then be hydrolyzed to the corresponding anilines. The process typically involves reacting a hydroxamic acid derivative of the phenol with a radical initiator in the presence of triethyl phosphite. scispace.com

| Method | Key Reagents | General Conditions | Source(s) |

| Ipso-Oxidative Aromatic Substitution | Phenol, PIDA, Ethyl glycinate hydrochloride, Et₃N | Methanol, 40 °C, Overnight | rsc.orgescholarship.org |

| Deoxygenative N-Centered Radical Substitution | Phenol-derived hydroxamic acid, Di-tert-butyl peroxide, Triethyl phosphite | 1,2-dichloroethane, 90 °C, 24 h | scispace.com |

Advanced Synthetic Strategies and Optimization

Beyond established routes, research has focused on developing more sophisticated and efficient synthetic strategies, including those that leverage biocatalysis to achieve specific stereochemical outcomes.

Chemoenzymatic Enantioselective Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes to create complex molecules with high selectivity. While the direct chemoenzymatic synthesis of this compound itself is not extensively documented, these approaches are crucial for producing structurally related chiral intermediates.

For example, a facile chemoenzymatic enantioselective synthesis has been developed for (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for certain antitumor compounds. researchgate.net This multi-step process begins with diallylamine, which undergoes a ring-closing metathesis using Grubbs' catalyst to form a pyrroline (B1223166) derivative. A key step involves an enzymatic transesterification using PS-C lipase (B570770) to produce (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine with excellent enantiomeric excess (>99% ee). researchgate.net Subsequent chemical modifications, including methylation of the hydroxyl group and reduction of the azide, yield the final chiral pyrrolidine (B122466) product. researchgate.net This example demonstrates the power of combining chemical and enzymatic steps to construct complex molecular scaffolds containing the methoxy- and amino-substituted moieties that are also present in this compound.

Catalytic Hydrogenation Processes

Catalytic hydrogenation is a prominent method for the synthesis of this compound. This process typically involves the reduction of a nitroaromatic precursor, such as 4-methyl-3-nitro-anisole. prepchem.com A common approach employs a palladium-on-carbon (Pd/C) catalyst in a solvent like methanol at room temperature. prepchem.com After the reaction, the catalyst is filtered out, and the product is isolated and purified, often through recrystallization. prepchem.com

Bimetallic nanoparticles, such as those made of copper and nickel (Cu-Ni), have also been investigated for their catalytic activity in hydrogenation reactions. rsc.org These bimetallic catalysts can exhibit higher catalytic activity compared to their monometallic counterparts due to synergistic effects between the two metals. rsc.org For instance, in the hydrogenation of a related compound, 3-nitro-4-methoxy-acetylaniline, bimetallic Cu-Ni nanoparticles showed superior performance to nickel nanoparticles alone. rsc.org

Another approach involves the use of Raney nickel as a catalyst. google.com This method can be carried out under relatively mild conditions, including moderate temperatures and pressures. google.com The process often involves dissolving the starting material in a suitable solvent, adding the Raney nickel catalyst, and then introducing hydrogen gas to initiate the reduction. google.com

Optimization of Reaction Conditions for Industrial and Laboratory Scale

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing costs and reaction times, both in laboratory and industrial settings. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, pressure, and reaction time.

For catalytic hydrogenation, the selection of the catalyst is paramount. While palladium-on-carbon is effective, other catalysts like Raney nickel may offer advantages in specific applications. prepchem.comgoogle.com The solvent can also significantly influence the reaction; methanol is a frequently used solvent in these reductions. prepchem.com

Temperature and pressure are also crucial variables. While some hydrogenations can proceed at room temperature and atmospheric pressure, industrial processes may utilize elevated temperatures and pressures to increase the reaction rate. google.com For example, a patented method for preparing a related compound, N-methyl-4-methoxyaniline, specifies a reaction temperature range of 50-120°C and a pressure of 0.2-1.5 MPa. google.com

The optimization process often involves a systematic study of these parameters. For instance, researchers might perform a series of small-scale reactions, varying one parameter at a time to identify the optimal conditions. growingscience.comresearchgate.net This can lead to significant improvements in yield and efficiency. growingscience.com

Table 1: Examples of Optimized Reaction Conditions for Related Synthesis

| Product | Catalyst | Solvent | Temperature | Yield | Reference |

| tert-butyl 4-(3-(((3-chlorophenyl)amino)methyl)benzotriazole-2-yl)piperazine-1-carboxylate | NaCNBH₃ and acetic acid | Methanol | Room Temperature | 70% | growingscience.com |

| (E)/(Z)‐N‐(4‐methoxybenzylidene)‐4‐methylaniline | Not specified | H₂O:EtOH = 4:1 | 80 °C | 95% | researchgate.net |

| 3a (a quinoline (B57606) derivative) | SSA | Methanol | Reflux | 92% | researchgate.net |

| 4-Methoxy-N-(4-methoxyphenyl)-3-methylaniline | Not specified | Dichloromethane | 25 °C, then 50 °C | 66% | nih.gov |

This table is for illustrative purposes and shows optimized conditions for related, but not identical, synthetic targets.

Derivatization of this compound for Research Applications

Derivatization, the process of chemically modifying a compound to produce a new compound with different properties, is essential for various analytical techniques. For this compound, derivatization is particularly important for enhancing its detectability and separation in methods like gas chromatography-mass spectrometry (GC-MS).

Acylation is a common derivatization technique used for amines like this compound. This process involves the introduction of an acyl group (R-C=O) into the molecule, typically by reacting the amine with an acylating agent such as an acid chloride or anhydride (B1165640). This modification can improve the volatility and thermal stability of the compound, making it more suitable for GC-MS analysis. nih.govnih.gov

Studies on related phenethylamines have shown that derivatization with agents like acetyl, propionyl, and trifluoroacetyl groups can lead to the formation of derivatives with unique mass spectral fragmentation patterns. nih.gov This allows for more specific identification and differentiation from other structurally similar compounds. nih.gov Trifluoroacetyl derivatives, in particular, have been noted to provide a greater number of fragment ions, aiding in molecular individualization. nih.gov The choice of the acylating agent can also influence the chromatographic behavior of the derivative. For example, perfluoroalkyl amides tend to have lower retention times on non-polar GC columns compared to aromatic amides. nih.govresearchgate.net

When dealing with chiral molecules, derivatization can be a crucial step in determining the enantiomeric composition. This is achieved by reacting the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC or GC. wiley-vch.deethernet.edu.et

While specific examples for this compound are not prevalent in the searched literature, the general principles apply. The selection of an appropriate CDA is critical and depends on the functional group present in the analyte. ethernet.edu.et For amines, a wide variety of CDAs are available. ethernet.edu.et The resulting diastereomers can then be analyzed to determine the enantiomeric excess of the original compound. wiley-vch.de

The choice of a derivatizing agent is a critical aspect of method development. Comparative studies are often conducted to evaluate the performance of different agents in terms of reaction efficiency, derivative stability, and analytical sensitivity. nih.govresearchgate.netmdpi.com

For instance, a study comparing aniline and 3-nitrophenylhydrazine (B1228671) (3-NPH) for the derivatization of carboxylic acids found that 3-NPH provided nearly 100% derivatization efficiency, while aniline's efficiency was variable. nih.gov In the context of amine analysis, various reagents have been compared. For example, a study on catecholamines and amino acids compared four different derivatizing reagents and found that some, like TMPy and FMP-10, led to general increases in signal-to-noise ratios, while others showed more specific enhancements for certain analytes. mdpi.com

Factors to consider when selecting a derivatizing agent include the reactivity with the target functional group, the stability of the resulting derivative, and the analytical technique being used. researchgate.netscience.gov For GC-MS, agents that produce volatile and thermally stable derivatives with characteristic mass spectral fragmentation are preferred. nih.govnih.gov

Table 2: Comparison of Derivatizing Agents for Amines and Related Compounds

| Derivatizing Agent | Analyte Type | Key Findings | Reference |

| Acetyl, Propionyl, Trifluoroacetyl | Phenethylamines | Trifluoroacetyl derivatives provided more fragment ions for individualization. | nih.gov |

| Perfluoroalkyl amides | 3,4-MDMA | Showed lower GC retention and unique mass spectral fragments. | nih.govresearchgate.net |

| Aniline vs. 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acids | 3-NPH showed higher and more consistent derivatization efficiency. | nih.gov |

| TMPy, DPP-TFB, FMP-10, TPP | Catecholamines, Amino Acids | TMPy and FMP-10 gave general signal increases; DPP and TPP were more specific. | mdpi.com |

This table provides examples of comparative studies on derivatizing agents for amines and other relevant compound classes.

Precursor and Intermediate Chemistry

This compound serves as a key precursor and intermediate in the synthesis of a variety of more complex molecules. ontosight.aiontosight.ai Its chemical structure, featuring an amino group and a substituted benzene (B151609) ring, allows for a range of chemical transformations.

It is used in the production of dyes and pigments, where the aniline moiety can be diazotized and coupled to form azo compounds, which are often highly colored. ontosight.ai In the pharmaceutical industry, it can be a building block for the synthesis of bioactive molecules. ontosight.ai For example, it is used to produce 8-methoxy-7-methylalloxazine. fishersci.se

The reactivity of the amino group allows for reactions such as acylation, alkylation, and the formation of Schiff bases. The aromatic ring can undergo further electrophilic substitution reactions, although the positions of substitution will be directed by the existing methoxy (B1213986), methyl, and amino (or derivatized amino) groups. The interplay of these functional groups makes this compound a versatile synthon in organic chemistry.

Synthesis of N-methylated derivatives

The N-methylation of aromatic amines is a fundamental transformation in organic synthesis. While specific studies detailing the N-methylation of this compound are not prevalent, established methods for the methylation of analogous anilines can be applied. These methods include catalytic methylation using C1 sources like methanol or the use of methylating agents such as methyl carbonates.

One advanced approach involves the use of transition-metal catalysts. For instance, iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have been shown to effectively catalyze the N-methylation of anilines with methanol. This process typically requires a base, such as cesium carbonate, and is carried out at elevated temperatures. The reaction proceeds with high selectivity for the mono-N-methylated product.

Another selective method employs methyl carbonates, such as dimethyl carbonate (DMC), in the presence of a solid catalyst like NaY faujasite, a type of zeolite. This method is noted for its high chemoselectivity towards the amino group, even in the presence of other nucleophilic functionalities, and avoids the use of harsh or toxic reagents.

The following table summarizes representative conditions for the N-methylation of anilines, which are applicable to this compound.

Table 1: Synthetic Methods for N-Methylation of Anilines

| Methylating Agent | Catalyst / Promoter | Base | Solvent | Temperature | Remarks |

|---|---|---|---|---|---|

| Methanol | Iridium(I)-NHC Complex | Cs₂CO₃ | Methanol | ~110-150°C | High selectivity for mono-methylation. |

Formation of Alloxazine (B1666890) Derivatives

This compound serves as a key intermediate in the synthesis of substituted alloxazines. Specifically, it is used to produce 8-methoxy-7-methylalloxazine. researchgate.netontosight.ai Alloxazines are a class of heterocyclic compounds based on the benzo[g]pteridine-2,4(1H,3H)-dione structure. The general and most common synthesis of alloxazines involves the acid-catalyzed condensation of a substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, typically alloxan (B1665706) or its hydrate.

In the case of this compound, which is an o-phenylenediamine derivative (1,2-diaminobenzene skeleton), the reaction proceeds by the condensation of its two amino groups with the ketone functionalities of alloxan. This reaction forms the central pyrazine (B50134) ring of the alloxazine core. The reaction is typically carried out in an aqueous or alcoholic medium, often with the addition of an acid catalyst, and proceeds at room temperature or with gentle heating. researchgate.net

The reaction pathway is a straightforward condensation-cyclization, as depicted below:

Reaction of this compound with Alloxan to form 8-Methoxy-7-methylalloxazine.

The following table outlines the reactants and general conditions for the synthesis of alloxazine derivatives from o-phenylenediamines.

Table 2: Synthesis of Alloxazine Derivatives

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Methoxy-4-methylaniline and its Derivatives

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, it provides detailed information about the molecular framework.

The ¹H NMR spectrum of this compound provides a clear map of the different proton environments in the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the amino group protons, the methoxy (B1213986) group protons, and the methyl group protons.

The aromatic region typically displays signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and splitting patterns are dictated by their position relative to the electron-donating amino and methoxy groups and the weakly donating methyl group. The methoxy group (-OCH₃) protons typically appear as a sharp singlet, as do the protons of the methyl group (-CH₃) attached to the ring. The amino (-NH₂) protons can appear as a broad singlet, and their chemical shift can be variable.

The electron-donating nature of the methoxy group increases the electron density at the ortho and para positions of the aromatic ring, leading to greater shielding and an upfield shift (lower ppm) for the corresponding protons. stackexchange.com Similarly, the amino group also strongly shields the ortho and para protons.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | ~6.6-6.8 | Multiplet (m) | 3H |

| Amino (-NH₂) | ~3.5 | Broad Singlet (br s) | 2H |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H |

| Methyl (-CH₃) | ~2.2 | Singlet (s) | 3H |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

In derivatives such as N-methylated anilines, an additional signal corresponding to the N-methyl protons would appear. For example, in N,N,3-trimethylaniline, the N-dimethyl protons appear as a singlet around 2.93 ppm, while the ring methyl protons are found at 2.32 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. ucl.ac.uk Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum will show eight distinct peaks corresponding to the eight carbon atoms in the molecule.

The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbons directly attached to the oxygen of the methoxy group and the nitrogen of the amino group are significantly affected, appearing at characteristic downfield positions. Quaternary carbons (those not bonded to any hydrogens) often show weaker signals. ucl.ac.uk The carbons of the methoxy and methyl groups appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-NH₂ | ~137.9 |

| C-OCH₃ | ~148.9 |

| C-CH₃ | ~121.5 |

| Aromatic C-H | ~118.0 |

| Aromatic C-H | ~113.1 |

| Aromatic C-H | ~109.2 |

| -OCH₃ | ~55.1 |

| -CH₃ | ~16.8 |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used. Assignments are approximate based on typical substituent effects.

Infrared (IR) and Raman Spectroscopy Investigations

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint," with specific peaks corresponding to the stretching and bending of different chemical bonds. researchgate.net

The IR and Raman spectra of this compound display characteristic bands that confirm the presence of its key functional groups. jmchemsci.com

N-H Vibrations : The amino group (-NH₂) is identified by symmetric and asymmetric stretching vibrations, which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region in the IR spectrum. researchgate.net An N-H bending vibration is also expected around 1600-1650 cm⁻¹.

C-H Vibrations : Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups appears just below 3000 cm⁻¹. scielo.org.za

C-O Stretching : The strong C-O stretching vibration of the methoxy group is a prominent feature, typically found in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. researchgate.net

Aromatic C=C Vibrations : Stretching vibrations of the benzene ring carbon-carbon double bonds appear in the 1450-1600 cm⁻¹ region. jmchemsci.com

Computational studies using Density Functional Theory (DFT) can be employed to calculate theoretical vibrational frequencies, which aid in the precise assignment of the observed experimental bands. longdom.orgepstem.netresearchgate.net

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3430, 3350 | N-H asymmetric and symmetric stretching |

| 3050-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching (-CH₃, -OCH₃) |

| 1620 | N-H bending |

| 1500-1600 | Aromatic C=C stretching |

| 1250 | Aromatic C-O asymmetric stretching |

| 1040 | Aromatic C-O symmetric stretching |

Note: Values are approximate and based on typical ranges for the assigned functional groups.

The combination of observed vibrational modes provides strong evidence for the molecular structure of this compound. The presence of two distinct N-H stretching bands confirms a primary amine (-NH₂). researchgate.net The sharp bands corresponding to aliphatic C-H stretching, coupled with the strong C-O stretching bands, confirm the presence of both methyl and methoxy groups. scielo.org.zaresearchgate.net Finally, the pattern of peaks in the aromatic C-H and C=C stretching regions is characteristic of a substituted benzene ring. jmchemsci.com Together, the IR and Raman data align perfectly with the proposed structure.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum of this compound corresponds to its molecular weight, which is approximately 137.18 g/mol . nih.gov

When the molecule is ionized in the mass spectrometer, it breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and highly characteristic of the molecule's structure. For this compound, common fragmentation pathways include the loss of a methyl radical (CH₃•) from the methoxy group or the aromatic ring, or the loss of a formyl radical (CHO•).

The most intense peak in the spectrum is called the base peak. For this compound, the molecular ion peak is often the base peak, indicating its relative stability. nih.gov Other significant fragments arise from cleavages typical for anilines and anisoles.

Table 4: Key Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Significance |

|---|---|---|

| 137 | [C₈H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 136 | [M-H]⁺ | Loss of a hydrogen atom |

| 122 | [M-CH₃]⁺ | Loss of a methyl radical |

| 106 | [M-CH₃O]⁺ or [M-H-CH₂O]⁺ | Loss of a methoxy radical or formaldehyde |

Note: Fragmentation data is based on typical patterns and publicly available spectral data. nih.gov The analysis of fragment ions, such as the loss of an aniline (B41778) molecule in larger derivatives, helps to piece together the original molecular structure. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique frequently used for the analysis of polar and basic compounds like aromatic amines. d-nb.info In the analysis of this compound, ESI-MS is typically run in the positive ion detection mode due to the basic nature of the amine group, which is readily protonated. acs.orgecut.edu.cn

The primary ion observed in the ESI-MS spectrum of this compound is the protonated molecule, represented as [M+H]⁺. acs.org With a molecular weight of 137.18 g/mol , the expected mass-to-charge ratio (m/z) for this ion is approximately 138.19. The analysis is often performed by dissolving the analyte in a suitable solvent mixture, such as methanol (B129727)/water, sometimes with the addition of an acid like formic acid or acetic acid to facilitate protonation. d-nb.infoacs.org This solution is then infused into the mass spectrometer.

Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In this technique, the [M+H]⁺ precursor ion is isolated and fragmented through collision-induced dissociation (CID) to produce a characteristic pattern of product ions. acs.org This fragmentation pattern serves as a fingerprint for the molecule, enhancing the specificity of the identification. who.int

Table 1: ESI-MS Parameters for Aromatic Amine Analysis

Click to view table

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Ionization Mode | Positive Ion ESI+ | ecut.edu.cn |

| Observed Ion | [M+H]⁺ | acs.org |

| Calculated m/z for this compound [M+H]⁺ | 138.19 | nih.gov |

| Solvent System | Methanol/Water/Acetic Acid (49:49:2, v/v/v) | acs.org |

| Capillary Voltage | ~4.5 kV | d-nb.info |

| Capillary Temperature | ~280 °C | ecut.edu.cn |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

Differentiating between positional isomers is a significant challenge in analytical chemistry, as isomers often exhibit very similar mass spectra. nih.govfrontiersin.org Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, as it separates compounds based on their physical properties before they enter the mass spectrometer. nist.gov

The isomers of methoxy-methylaniline, such as this compound, 4-Methoxy-3-methylaniline, and 2-Methoxy-5-methylaniline, have identical molecular weights and will produce molecular ions at the same m/z value. ojp.govlcms.cz Their electron ionization (EI) mass spectra may also show similar fragmentation patterns, making differentiation by MS alone difficult. frontiersin.org

However, these isomers possess distinct boiling points and polarities, leading to different retention times on a GC column. The GC component separates the isomers in time before they are individually analyzed by the MS. nih.gov For instance, the separation is achieved on a capillary column, often with a non-polar stationary phase. ojp.gov

In some cases, derivatization is employed to enhance the chromatographic separation and create more unique mass spectral fragmentation patterns. nih.govsigmaaldrich.com Aromatic amines can be acylated or silylated, which alters their volatility and interaction with the GC column, often improving the resolution between isomers. ojp.govsigmaaldrich.com For example, treatment with benzaldehyde (B42025) to form imine derivatives has been shown to effectively separate methylaniline isomers, a technique that could be applied to methoxy-methylaniline isomers. nih.gov

Table 2: Common Isomers of Methoxy-methylaniline

Click to view table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structure |

|---|---|---|---|

| This compound | C₈H₁₁NO | 137.18 |  |

| 4-Methoxy-3-methylaniline | C₈H₁₁NO | 137.18 |  |

| 2-Methoxy-5-methylaniline | C₈H₁₁NO | 137.18 |  |

UV-Vis Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of an aniline derivative is characterized by absorption bands that arise from π-π* and n-π* transitions. The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring. cdnsciencepub.com

For this compound, both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating groups (EDGs). These groups increase the electron density on the benzene ring, which affects the energy of the molecular orbitals. semanticscholar.org Specifically, EDGs tend to raise the energy of the highest occupied molecular orbital (HOMO), which narrows the HOMO-LUMO gap. semanticscholar.orgresearchgate.net This results in a bathochromic shift (a shift to a longer wavelength) of the primary absorption bands compared to unsubstituted aniline. cdnsciencepub.com

The UV-Vis spectrum of aniline in a non-polar solvent like cyclohexane (B81311) shows a primary absorption band (B-band) around 285 nm. cdnsciencepub.com For substituted anilines like this compound, this band is expected to shift to a longer wavelength. Studies on related compounds, such as o-toluidine (B26562) and o-anisidine, show absorption peaks between 340 and 355 nm, which are assigned to the n-π* transition. researchgate.net A Schiff base synthesized from this compound showed a significant absorption peak, indicating the electronic character of the aniline moiety. researchgate.net Theoretical studies using time-dependent density functional theory (TD-DFT) can predict the electronic transitions and help in the interpretation of the experimental spectra. semanticscholar.orgscielo.org.za

Table 3: UV-Vis Absorption Data for Aniline and Related Compounds

Click to view table

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Aniline | Cyclohexane | 285 | B-band (π-π) | cdnsciencepub.com |

| o-Toluidine (intercalated) | NMP Solution | ~340-355 | n-π | researchgate.net |

| o-Anisidine (intercalated) | NMP Solution | ~340-355 | n-π* | researchgate.net |

| (E)‐N‐(3‐methoxy‐4‐methylphenyl)‐1‐(quinolin‐2‐yl)methanimine | CH₃OH/HEPES | ~370 | - | researchgate.net |

Compound Index

Click to view table

| Compound Name |

|---|

| This compound |

| 4-Methoxy-3-methylaniline |

| 2-Methoxy-5-methylaniline |

| Aniline |

| o-Toluidine |

| o-Anisidine |

| Methanol |

| Water |

| Acetic Acid |

| Formic Acid |

| Benzaldehyde |

| Cyclohexane |

| (E)‐N‐(3‐methoxy‐4‐methylphenyl)‐1‐(quinolin‐2‐yl)methanimine |

Computational Chemistry and Theoretical Investigations of 3 Methoxy 4 Methylaniline

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its accuracy in predicting the electronic structure of molecules. longdom.org It is frequently used to determine optimized geometries, vibrational frequencies, and various molecular properties. longdom.orgscholarsresearchlibrary.com

The optimization process considers the rotational freedom of the methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups attached to the benzene (B151609) ring. Conformational analysis, a systematic study of the energies of different rotational arrangements (conformers), is crucial for identifying the global minimum energy structure. nih.govsemanticscholar.org The final optimized geometry provides a detailed picture of the molecule's shape.

Table 1: Representative Optimized Geometrical Parameters for 3-Methoxy-4-methylaniline (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| C-N | 1.40 Å | |

| C-O | 1.37 Å | |

| O-CH₃ | 1.43 Å | |

| C-H (aromatic) | 1.08 Å | |

| N-H | 1.01 Å | |

| Bond Angle | C-C-C (aromatic) | 119 - 121° |

| C-C-N | 120.5° | |

| C-C-O | 118.5° | |

| Dihedral Angle | C-C-O-C | ~180° (for planar arrangement) |

Note: This table contains representative, hypothetical values to illustrate the output of a DFT geometry optimization. Actual values would be derived from specific computational studies.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. rsc.orguni-muenchen.de The MEP is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.netresearchgate.net

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. researchgate.net

Blue Regions : Indicate positive electrostatic potential, electron-poor regions. These areas are favorable for nucleophilic attack. researchgate.net

Green Regions : Represent neutral potential.

For this compound, the MEP map would show regions of high negative potential (red) localized around the electronegative oxygen atom of the methoxy group and the nitrogen atom of the amino group, due to their lone pairs of electrons. researchgate.netnih.gov These sites are the most probable for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. researchgate.net The MEP analysis thus highlights the key reactive sites of the molecule. uni-muenchen.de

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com

HOMO : The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO : The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. researchgate.netwuxiapptec.com A small energy gap implies that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. scispace.com DFT calculations are used to determine the energies of these orbitals. scispace.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO would be distributed over the aromatic system. The energy gap provides insight into the charge transfer interactions that can occur within the molecule. scispace.com

Table 2: Representative Frontier Orbital Energies for this compound (Hypothetical Data)

| Parameter | Energy (eV) | Implication |

| E(HOMO) | -5.25 | Electron donating capability |

| E(LUMO) | -0.80 | Electron accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.45 | Chemical reactivity and stability |

Note: This table contains hypothetical but realistic values to illustrate FMO analysis. A smaller gap generally correlates with higher reactivity.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). scielo.org.zaepstem.net Calculations are often performed considering solvent effects to better match experimental conditions. scielo.org.za The predicted shifts for this compound can be compared with experimental values to confirm its structure. mdpi.com

IR Spectroscopy : DFT calculations can compute the vibrational frequencies of a molecule. scholarsresearchlibrary.com These theoretical frequencies correspond to the different vibrational modes (stretching, bending, etc.). The calculated harmonic frequencies are often systematically higher than experimental ones, so they are typically multiplied by a scaling factor to improve agreement with experimental FT-IR and Raman spectra. scispace.com This analysis allows for a detailed assignment of the observed spectral bands. scielo.org.za

UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. epstem.netresearchgate.net This calculation provides the maximum absorption wavelengths (λmax), oscillator strengths (which relate to peak intensity), and the nature of the electronic transitions (e.g., HOMO→LUMO). epstem.net For this compound, TD-DFT can predict the electronic transitions responsible for its absorption in the ultraviolet-visible range.

Table 3: Comparison of Hypothetical Calculated and Experimental Spectroscopic Data

| Spectroscopy | Parameter | Calculated Value | Experimental Value |

| ¹³C NMR | C-NH₂ | 139.5 ppm | ~140 ppm |

| C-OCH₃ | 148.8 ppm | ~149 ppm | |

| -OCH₃ | 55.4 ppm | ~56 ppm | |

| IR | N-H stretch | 3450, 3380 cm⁻¹ | 3430, 3350 cm⁻¹ |

| C-O stretch | 1255 cm⁻¹ | 1245 cm⁻¹ | |

| UV-Vis | λmax | 295 nm | ~298 nm |

Note: This table presents plausible data to demonstrate the predictive power of computational spectroscopy.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physical properties, respectively. unlp.edu.arresearchgate.net These models are widely used in fields like toxicology and drug discovery to predict the properties of untested chemicals, thereby reducing the need for extensive experimental testing. insilico.euinsilico.eu

In a study focused on developing a QSAR model for the mutagenic potency of aromatic and heteroaromatic amines, this compound was included in the dataset. insilico.eu The model used electrotopological state (E-state) indices, which are descriptors derived from the molecular structure, to predict mutagenicity. insilico.eu Although the research highlighted challenges in creating a broadly predictive model, it provided valuable data on the computational properties of this compound within a predictive framework. insilico.eu Such studies are crucial for regulatory agencies that assess the potential risks of industrial chemicals. insilico.eu

Table 4: QSAR Data for this compound in a Mutagenicity Study

| Compound | Class | Experimental LogR | Predicted LogR |

| This compound | Aniline (B41778) | -1.96 | -2.12 |

Source: Data extracted from a QSAR study on aromatic amines. insilico.eu LogR refers to the logarithm of mutagenic potency.

Applications in Advanced Chemical Synthesis and Materials Science

Intermediate in Complex Organic Synthesis

3-Methoxy-4-methylaniline serves as a crucial building block in the field of organic chemistry, valued for its role as an intermediate in the synthesis of more complex molecules. ontosight.ai Its structure, featuring an aniline (B41778) core substituted with both a methoxy (B1213986) and a methyl group, provides a versatile platform for constructing intricate molecular architectures. ontosight.ai The amino group allows for a variety of transformations, while the electronic nature of the methoxy and methyl groups influences the reactivity of the aromatic ring.

Synthesis of Pharmaceutical Intermediates

The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of pharmaceutical intermediates. ontosight.ai These intermediates are molecules that represent a stage in the construction of a final active pharmaceutical ingredient (API). nordmann.global While specific, direct applications in widely known drugs are not extensively documented in publicly available literature, its derivatives are explored in medicinal chemistry for their potential therapeutic applications. The synthesis of substituted anilines is a common strategy in drug discovery, and this compound provides a scaffold that can be further functionalized to create a diverse range of compounds for biological screening. For instance, related aniline derivatives are used in the synthesis of antihistamines and as precursors for complex pharmaceutical agents. ontosight.ai

Precursor for Biologically Active Molecules

This compound is a direct precursor to specific biologically active molecules. One notable example is its use in the production of 8-methoxy-7-methylalloxazine. thermofisher.com This synthesis is achieved through an electrophilic substitution reaction involving a 2-methoxy-substituted iron complex, followed by an oxidative cyclization that results in the aromatic alloxazine (B1666890) structure. thermofisher.com

Furthermore, the broader class of aniline derivatives is fundamental to the synthesis of a vast array of biologically active compounds, including those with anti-inflammatory and anticancer properties. rsc.org The structural motif of this compound is relevant in the synthesis of complex alkaloids, such as certain carbazole (B46965) alkaloids. For example, a related compound, 2-bromo-4-methoxy-3-methylaniline, is a key intermediate in the total synthesis of the marine natural alkaloids hyellazole (B1251194) and 4-deoxycarbazomycin B. rsc.org This synthesis involves a multi-step process including diazotization, a Japp–Klingemann coupling reaction, and a Fischer indole (B1671886) cyclization. rsc.org

Role in Polymer and Material Design

The distinct chemical features of this compound and its derivatives lend themselves to applications in the design of novel polymers and materials with tailored properties.

Tuning Solubility in Polymer Matrices

The incorporation of specific functional groups into polymer structures is a key strategy for modulating their physical properties, including solubility. While direct studies on this compound's effect on polymer solubility are not widely reported, research on analogous substituted anilines provides insight. The presence of methoxy and methyl groups on an aniline ring can influence the resulting polymer's characteristics. For example, in polyaniline derivatives, such substituents can alter the polymer's morphology and porosity.

Computational and experimental studies on related systems, such as molecularly imprinted polymers, have shown that methoxy groups can participate in the molecular recognition mechanism, influencing the binding affinity and selectivity of the polymer. mdpi.com This suggests that the methoxy group in this compound could be leveraged to tune interactions within a polymer matrix and with solvents, thereby affecting solubility. The N-methylation of a similar compound, 4-methoxy-2-methylaniline (B89876), was noted to reduce solubility in polar solvents due to decreased hydrogen-bonding capability, highlighting the role of the amine group in solubility characteristics.

Applications in Dyes and Industrial Chemicals

Historically and currently, aniline and its derivatives are foundational to the dye industry. ontosight.aiontosight.aiechemi.com this compound is used as an intermediate in the production of various dyes and pigments. ontosight.ai The amine group is readily diazotized and coupled with other aromatic compounds to form azo dyes, which constitute a large and versatile class of colorants. The specific shade and properties of the resulting dye are determined by the substitution pattern on the aniline ring and the nature of the coupling partner.

Beyond dyes, this compound serves as an intermediate for other specialty and industrial chemicals. Related aniline compounds are used in the production of rubber chemicals and as corrosion inhibitors, indicating potential, though less documented, applications for this compound in these areas. ontosight.ai

Catalysis and Reaction Mechanisms

The reactivity of this compound and its derivatives is of interest in the study of reaction mechanisms and catalysis. The interplay of the electron-donating methoxy and methyl groups with the amino group influences its behavior in various chemical transformations.

In the context of catalysis, related substituted anilines have been investigated. For instance, studies on bis(imino)pyridylcobalt complexes for ethylene (B1197577) polymerization have shown that electronic effects, such as the presence of a methoxy group on the N-aryl ring, can impart good thermal stability to the catalyst. mdpi.com

The reaction mechanisms involving aniline derivatives are a subject of detailed study. Nucleophilic aromatic substitution reactions, where an amine is the nucleophile, are often general-base catalysed. The mechanism can involve the formation of a Meisenheimer complex, a key intermediate whose stability and decomposition are influenced by the solvent and the electronic nature of the substituents. The methoxy group on this compound, through its electronic influence, would play a role in the kinetics and thermodynamics of such reactions. Additionally, catalytic systems have been developed for the N-methylation of anilines using lignin (B12514952) as a methyl source, where a LiI/HMimBF₄ system selectively cleaves the C-O bond of methoxy groups. rsc.org This highlights reaction pathways where the methoxy group itself is the reactive site.

Role in Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Substituted anilines, such as this compound, can serve as important starting materials or ligands in these transformations. For instance, in Suzuki cross-coupling reactions, which form carbon-carbon bonds, anilines can be modified to participate in the catalytic cycle. A related compound, 4-bromo-2-methylaniline, has been successfully used in Suzuki coupling reactions with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄. nih.gov The reaction of an aryl halide with an arylboronic acid is a common strategy, and the electronic nature of the substituents on the aniline ring can influence the reaction's success.

The methoxy and methyl groups of this compound play a crucial role in modulating its reactivity in such catalytic processes. The methoxy group, being an electron-donating group through resonance, and the methyl group, also electron-donating through induction, increase the electron density on the aromatic ring. This enhanced electron density can affect the oxidative addition step in the palladium catalytic cycle.

Below is a representative table illustrating the potential application of a substituted aniline in a palladium-catalyzed Suzuki cross-coupling reaction, based on findings for structurally similar compounds. nih.gov

Table 1: Illustrative Yields in a Palladium-Catalyzed Suzuki Cross-Coupling Reaction

| Entry | Aryl Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 3-Methoxy-4-methyl-N-phenylaniline | 85 |

| 2 | 4-Tolylboronic acid | 3-Methoxy-4-methyl-N-(4-tolyl)aniline | 88 |

| 3 | 4-Methoxyphenylboronic acid | N-(4-methoxyphenyl)-3-methoxy-4-methylaniline | 92 |

Note: This data is illustrative and based on typical outcomes for similar Suzuki coupling reactions.

Influence of Substituents on Reaction Yields

The electronic effects of substituents on an aromatic ring are a well-established principle in organic chemistry, dictating the molecule's reactivity and the potential yields of its reactions. viu.ca In this compound, both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. The methoxy group, situated meta to the amino group, exerts a moderate electron-donating resonance effect and an electron-withdrawing inductive effect. viu.ca The methyl group, para to the amino group, is weakly electron-donating through an inductive effect.

The combined influence of these substituents makes the amino group a stronger nucleophile compared to unsubstituted aniline. This enhanced nucleophilicity can be advantageous in reactions where the aniline nitrogen acts as the attacking species. For instance, in acylation or alkylation reactions, the increased electron density on the nitrogen can lead to higher reaction rates and potentially higher yields.

The position of these substituents is also critical. A methoxy group at the para position to a reacting center generally has a more pronounced electron-donating effect due to resonance, which can significantly influence reaction outcomes compared to a meta-positioned methoxy group. acs.org In the case of this compound, the interplay of the meta-methoxy and para-methyl groups provides a unique electronic environment that can be exploited in synthesis.

The following table demonstrates the hypothetical influence of different substituent patterns on the yield of a generic electrophilic substitution reaction on the aniline ring, highlighting the role of electron-donating groups.

Table 2: Hypothetical Yields of Electrophilic Aromatic Substitution Based on Substituent Effects

| Aniline Derivative | Substituents | Predicted Relative Yield |

|---|---|---|

| Aniline | None | Base |

| 4-Methylaniline | p-CH₃ | Higher |

| 3-Methoxyaniline | m-OCH₃ | Higher |

| This compound | m-OCH₃, p-CH₃ | Highest |

Note: This table is a qualitative representation based on established principles of substituent electronic effects.

Biological Activity and Mechanistic Research on 3 Methoxy 4 Methylaniline Derivatives

Pharmacological Relevance and Drug Development

Precursor for Pharmaceutical Compounds

3-Methoxy-4-methylaniline, a derivative of aniline (B41778), serves as a crucial intermediate in the synthesis of various organic molecules, including those with significant value in the pharmaceutical industry. ontosight.ai Its chemical structure, featuring an amino group, a methoxy (B1213986) group, and a methyl group on a benzene (B151609) ring, provides a versatile scaffold for creating more complex compounds. ontosight.ai The synthesis of this aniline derivative can be achieved through methods such as the reduction of corresponding nitroaromatic compounds. ontosight.aichemicalbook.com

Its role as a precursor is particularly notable in the development of N-phenylbenzamide derivatives, which have shown promising antiviral properties. nih.govnih.gov For instance, the related compound 3-amino-4-methoxybenzoic acid is a key starting material in the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126), a potent anti-Hepatitis B virus (HBV) agent. nih.gov The structural attributes of this compound make it a valuable building block for generating libraries of compounds for drug discovery programs.

Derivatives as Potential Therapeutic Agents

Derivatives of this compound have emerged as a class of compounds with significant potential for therapeutic applications. ontosight.ai Research has primarily focused on their antiviral and anticancer activities. The strategic modification of the this compound core allows for the development of targeted therapies.

The versatility of this compound as a scaffold is evident in its use to create kinase inhibitors, which are crucial in cancer therapy for targeting specific signaling pathways, and anticonvulsant agents. The structural flexibility allows for modular modifications, enabling the synthesis of derivatives with optimized pharmacological profiles for various diseases.

Antitumor Activity of Related Quinoline (B57606) Derivatives

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent antitumor effects. While direct studies on quinoline derivatives of this compound are not extensively detailed in the provided results, the antitumor potential of structurally related methoxy-substituted quinolines is well-documented, suggesting a promising area for future research.

Several studies have highlighted the anticancer properties of various quinoline derivatives:

Fused tetracyclic quinolines have been shown to intercalate DNA and induce topoisomerase II dependent DNA cleavage, exhibiting potent antitumor activities in vitro and in vivo. nih.gov

Pyrano[3,2-c]quinoline analogues have demonstrated promising results against inflammation and cancer, with their activity being influenced by the substitution pattern on the aryl ring. nih.gov

Quinoline-indole derivatives have been synthesized, with compounds like 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline showing potent inhibitory activity against gastric, colon, and esophageal cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase. sioc-journal.cn

Benzo[h]quinoline derivatives have been investigated for their ability to impede cell proliferation, with some compounds showing strong activity against melanoma. researchcommons.org

A rationally designed indole (B1671886) quinoline alkaloid derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, exhibited significant cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. acs.org

The antitumor mechanism of these quinoline derivatives often involves targeting key cellular processes such as DNA replication and cell division. For example, some derivatives function as topoisomerase inhibitors, while others modulate kinase activity. nih.govacs.org

Table 1: Antitumor Activity of Selected Methoxy-Substituted Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 / Activity | Mechanism of Action | Reference(s) |

| 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) | MGC-803 (Gastric) | 0.58 µmol/L | Induces apoptosis, G2/M phase arrest | sioc-journal.cn |

| 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) | HCT-116 (Colon) | 0.68 µmol/L | Induces apoptosis, G2/M phase arrest | sioc-journal.cn |

| 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) | Kyse450 (Esophageal) | 0.59 µmol/L | Induces apoptosis, G2/M phase arrest | sioc-journal.cn |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (49) | HCT116 (Colorectal) | 0.35 µM | Modulates PI3K/AKT/mTOR pathway, induces apoptosis, G2/M arrest | acs.org |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (49) | Caco-2 (Colorectal) | 0.54 µM | Modulates PI3K/AKT/mTOR pathway, induces apoptosis, G2/M arrest | acs.org |

Antiviral Activity (e.g., Anti-HBV) of N-phenylbenzamide Derivatives

N-phenylbenzamide derivatives originating from precursors related to this compound have demonstrated significant antiviral activity, particularly against the Hepatitis B virus (HBV). nih.govnih.gov These derivatives have also shown efficacy against other viruses like Enterovirus 71 (EV71). nih.gov

A notable example is the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523). nih.govnih.gov This compound has shown potent anti-HBV activity in both in vitro and in vivo models. nih.govnih.gov A key finding is its effectiveness against both wild-type HBV and drug-resistant strains, which is a significant advantage over some existing therapies like lamivudine. nih.govnih.gov The primary mechanism of action for the anti-HBV effect of IMB-0523 is believed to be the upregulation of the intracellular levels of Apolipoprotein B mRNA Editing Catalytic Polypeptide-like 3G (APOBEC3G). nih.govnih.govmednexus.org APOBEC3G is a host defense factor known to inhibit HBV replication. nih.gov

Furthermore, the strategic alkylation of the amine group on the benzene ring in these derivatives contributes to their metabolic stability, enhancing their potential as viable drug candidates. nih.gov